WAY-639872

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-Ethyl-N-[4-(Trifluorométhyl)Phényl]Isothiourée est un composé organique appartenant à la classe des trifluorométhylbenzènes. Ce composé est connu pour son inhibition sélective de la synthase d'oxyde nitrique neuronale (nNOS), ce qui en fait un outil précieux dans la recherche biochimique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de la S-Ethyl-N-[4-(Trifluorométhyl)Phényl]Isothiourée implique la réaction de l'isothiocyanate d'éthyle avec la 4-(trifluorométhyl)aniline dans des conditions contrôlées. La réaction se déroule généralement dans un solvant organique tel que l'éthanol ou le diméthylformamide (DMF) à des températures élevées .

Méthodes de Production Industrielle

Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, le processus de synthèse peut être mis à l'échelle en optimisant les conditions de réaction, le choix du solvant et les techniques de purification pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de Réactions

S-Ethyl-N-[4-(Trifluorométhyl)Phényl]Isothiourée subit principalement des réactions de substitution en raison de la présence du groupe isothiourée. Elle peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et Conditions Courants

Réactions de Substitution : Impliquent généralement des nucléophiles tels que les amines ou les thiols.

Réactions d'Oxydation : Peuvent être réalisées à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de Réduction : Impliquent souvent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent donner lieu à des dérivés de thiourée correspondants .

Applications De Recherche Scientifique

S-Ethyl-N-[4-(Trifluorométhyl)Phényl]Isothiourée a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.

Biologie : Employé dans des études impliquant l'inhibition enzymatique, en particulier la nNOS.

Médecine : Investigated for its potential therapeutic effects due to its selective inhibition of nNOS.

Industrie : Utilisé dans le développement de dosages biochimiques et comme standard dans les processus de contrôle qualité.

Mécanisme d'Action

S-Ethyl-N-[4-(Trifluorométhyl)Phényl]Isothiourée exerce ses effets en inhibant sélectivement la synthase d'oxyde nitrique neuronale (nNOS). Elle se lie de manière compétitive au site actif de la nNOS, empêchant l'enzyme de catalyser la production d'oxyde nitrique. Cette inhibition sélective est obtenue grâce à sa compatibilité structurelle avec le site actif de l'enzyme .

Mécanisme D'action

S-Ethyl-N-[4-(Trifluoromethyl)Phenyl]Isothiourea exerts its effects by selectively inhibiting neuronal nitric oxide synthase (nNOS). It binds competitively to the active site of nNOS, preventing the enzyme from catalyzing the production of nitric oxide. This selective inhibition is achieved through its structural compatibility with the enzyme’s active site .

Comparaison Avec Des Composés Similaires

Composés Similaires

N-Phénylisothiourée : Un autre dérivé d'isothiourée présentant des propriétés inhibitrices similaires mais une moindre sélectivité pour la nNOS.

S-Méthyl-N-[4-(Trifluorométhyl)Phényl]Isothiourée : Un analogue méthylique avec des profils de réactivité et de sélectivité légèrement différents.

Unicité

S-Ethyl-N-[4-(Trifluorométhyl)Phényl]Isothiourée se distingue par sa forte sélectivité pour la nNOS par rapport aux autres isoformes de la synthase d'oxyde nitrique. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques de la nNOS dans divers processus biologiques .

Propriétés

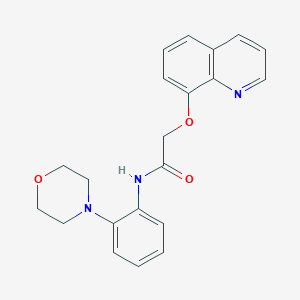

IUPAC Name |

N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-20(15-27-19-9-3-5-16-6-4-10-22-21(16)19)23-17-7-1-2-8-18(17)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRDHGFMVANNGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2NC(=O)COC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide](/img/structure/B7535443.png)

![7-methyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7535447.png)

![5-(4-Chlorophenyl)-5-methyl-3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7535449.png)

![(4-Oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate](/img/structure/B7535454.png)

![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535468.png)

![N'-(5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-yl)-1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B7535473.png)

![3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide](/img/structure/B7535489.png)

![2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7535516.png)